Home > Products > Screening Compounds P31560 > Gallium Ga 68 nodaga-CBP8
Gallium Ga 68 nodaga-CBP8 - 1846556-19-1

Gallium Ga 68 nodaga-CBP8

Catalog Number: EVT-12820230
CAS Number: 1846556-19-1
Molecular Formula: C157H204Ga3N37O43S2
Molecular Weight: 3565.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gallium Ga 68 NODAGA-CBP8 is a radiotracer composed of CBP8, a collagen-targeting peptide, linked via a tris(tert-butyl) ester-protected 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) chelator, to the radioisotope gallium Ga 68, with potential imaging activity upon positron emission tomography/computed tomography (PET/CT). Upon administration, gallium Ga 68 NODAGA-CBP8 selectively binds with high affinity to collagen type 1. Upon PET/CT imaging, gallium Ga 68 NODAGA-CBP8 can be used to detect lung fibrosis, which is characterized by excess deposition of collagens, primarily type 1 collagen, and other extracellular matrix proteins in the parenchyma.
Overview

Gallium Ga-68 nodaga-CBP8 is a radiolabeled peptide used primarily in positron emission tomography (PET) imaging to target and visualize collagen, particularly in the context of fibrotic diseases. This compound has gained attention for its potential applications in non-invasive imaging of conditions such as pulmonary fibrosis and other fibrotic disorders.

Source

Gallium Ga-68 is a radioisotope produced from a germanium-68/gallium-68 generator. The nodaga-CBP8 peptide is synthesized using specific chelating agents to ensure stable binding with the gallium ion, allowing for effective imaging properties.

Classification

Gallium Ga-68 nodaga-CBP8 can be classified as a radiopharmaceutical agent used in molecular imaging. It falls under the category of peptide-based probes, which are designed to target specific biological markers associated with disease processes.

Synthesis Analysis

Methods

The synthesis of Gallium Ga-68 nodaga-CBP8 involves several key steps:

  1. Generation of Gallium-68: Initially produced using the Isotope Technologies Garching generator, the gallium-68 is eluted in hydrochloric acid.
  2. Precursor Preparation: The precursor peptide is formulated in a sodium acetate buffer, adjusted to an optimal pH for radiolabeling.
  3. Labeling Protocol: The gallium ion is added to the precursor solution, resulting in the formation of the gallium-peptide complex. This process typically achieves high radiochemical purity and yield.
  4. Purification: After labeling, purification steps are necessary to remove unbound gallium and other impurities, ensuring that the final product meets quality control standards for clinical use .

Technical Details

The labeling reaction is optimized for pH and buffer concentration, with adjustments made to ensure high radiochemical purity (>95%) and yields greater than 80% after sterile filtration . The entire process adheres to current good manufacturing practices, ensuring safety and efficacy for human use.

Molecular Structure Analysis

Structure

Gallium Ga-68 nodaga-CBP8 consists of a gallium ion coordinated with a nodaga (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator that stabilizes the gallium in its +3 oxidation state. The structure includes a peptide sequence designed to bind specifically to collagen type I.

Data

The molar activity of Gallium Ga-68 nodaga-CBP8 can reach values between 324 to 462 gigabecquerels per micromole, indicating its potency as a radiotracer . The stability of the gallium complex is enhanced by the carboxylate functions within the nodaga structure, allowing for effective targeting in vivo.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the synthesis of Gallium Ga-68 nodaga-CBP8 is the coordination of gallium ions with the nodaga chelator. This reaction can be represented as:

Ga3++NODAGAGa NODAGA\text{Ga}^{3+}+\text{NODAGA}\rightarrow \text{Ga NODAGA}

Technical Details

The reaction conditions are critical; optimal pH levels and buffer concentrations must be maintained to facilitate efficient labeling. Additionally, purification processes post-reaction are essential to eliminate any unreacted precursors or by-products that could interfere with imaging quality .

Mechanism of Action

Process

Gallium Ga-68 nodaga-CBP8 acts by targeting collagen type I, which is prevalent in fibrotic tissues. Upon administration, this compound binds selectively to collagen deposits, allowing for visualization through PET imaging.

Data

In vivo studies have demonstrated that Gallium Ga-68 nodaga-CBP8 shows high specificity for pulmonary fibrosis, correlating well with collagen content in affected tissues. The pharmacokinetics reveal a biexponential clearance pattern with a distribution half-life of approximately 4.9 minutes and an elimination half-life around 72 minutes .

Physical and Chemical Properties Analysis

Physical Properties

Gallium Ga-68 nodaga-CBP8 is typically administered intravenously due to its formulation requirements. The solution's osmolality is adjusted to ensure compatibility with human physiology (320–380 mOsm) .

Chemical Properties

The compound exhibits stability in vivo, with over 90% intact form observed in urine samples post-administration. This stability is crucial for maintaining imaging quality and minimizing potential side effects .

Applications

Gallium Ga-68 nodaga-CBP8 has significant scientific uses:

  • Non-invasive Imaging: It serves as a valuable tool for detecting and quantifying fibrosis in various organs, particularly the lungs.
  • Clinical Research: Its ability to visualize collagen makes it useful in studies related to fibrotic diseases and potential therapeutic interventions.
  • Monitoring Treatment Responses: By assessing changes in collagen deposition over time, this compound can aid in evaluating treatment efficacy for fibrotic conditions .

Properties

CAS Number

1846556-19-1

Product Name

Gallium Ga 68 nodaga-CBP8

IUPAC Name

5-[4-[(3S,6S,9S,12S,15R,20R,23S,26S,29S,32S)-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-(4-phenylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3-benzyl-15-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-bis[[2-[[4-[4,7-bis(carboxylatomethyl)-1,4,7-triazonan-1-yl]-4-carboxylatobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-9,12-bis[(1R)-1-hydroxyethyl]-23-[(4-hydroxyphenyl)methyl]-26,29-bis(1H-imidazol-4-ylmethyl)-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontan-6-yl]butylamino]-2-[4,7-bis(carboxylatomethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoate;gallium-68(3+)

Molecular Formula

C157H204Ga3N37O43S2

Molecular Weight

3565.4 g/mol

InChI

InChI=1S/C157H213N37O43S2.3Ga/c1-92(2)66-112(142(219)174-113(68-97-29-35-105(197)36-30-97)143(220)172-111(139(158)216)67-96-27-33-100(34-28-96)99-20-9-6-10-21-99)173-149(226)120-87-238-239-88-121(182-148(225)117(73-103-77-160-90-168-103)177-145(222)115(71-101-75-164-108-23-12-11-22-107(101)108)176-140(217)109(170-130(203)80-166-128(201)44-41-125(157(236)237)193-64-58-189(85-135(212)213)52-53-190(59-65-193)86-136(214)215)24-13-16-46-163-129(202)79-165-127(200)43-40-124(156(234)235)192-62-56-187(83-133(208)209)50-51-188(57-63-192)84-134(210)211)150(227)183-138(94(4)196)153(230)184-137(93(3)195)152(229)171-110(25-14-15-45-162-126(199)42-39-123(155(232)233)191-60-54-185(81-131(204)205)48-49-186(55-61-191)82-132(206)207)141(218)180-119(70-95-18-7-5-8-19-95)154(231)194-47-17-26-122(194)151(228)179-118(74-104-78-161-91-169-104)147(224)178-116(72-102-76-159-89-167-102)146(223)175-114(144(221)181-120)69-98-31-37-106(198)38-32-98;;;/h5-12,18-23,27-38,75-78,89-94,109-125,137-138,164,195-198H,13-17,24-26,39-74,79-88H2,1-4H3,(H2,158,216)(H,159,167)(H,160,168)(H,161,169)(H,162,199)(H,163,202)(H,165,200)(H,166,201)(H,170,203)(H,171,229)(H,172,220)(H,173,226)(H,174,219)(H,175,223)(H,176,217)(H,177,222)(H,178,224)(H,179,228)(H,180,218)(H,181,221)(H,182,225)(H,183,227)(H,184,230)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,232,233)(H,234,235)(H,236,237);;;/q;3*+3/p-9/t93-,94-,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123?,124?,125?,137+,138+;;;/m1.../s1/i;3*1-2

InChI Key

CMTNKZZELKCCIH-HPTLLBLKSA-E

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CNC=N7)CC8=CNC=N8)CC9=CC=CC=C9)CCCCNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])C(C)O)C(C)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCNC(=O)CNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])NC(=O)CNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-].[Ga+3].[Ga+3].[Ga+3]

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCNC(=O)CNC(=O)CCC(C(=O)[O-])N6CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])NC(=O)CNC(=O)CCC(C(=O)[O-])N7CCN(CCN(CC7)CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N[C@@H](CC9=CC=C(C=C9)C1=CC=CC=C1)C(=O)N)CC1=CC=C(C=C1)O)CC1=CNC=N1)CC1=CNC=N1)CC1=CC=CC=C1)CCCCNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])[C@@H](C)O)O.[68Ga+3].[68Ga+3].[68Ga+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.